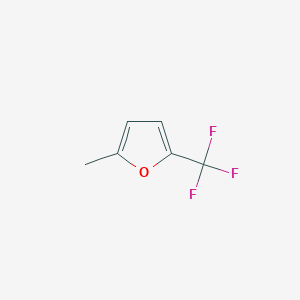

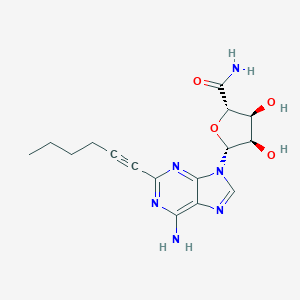

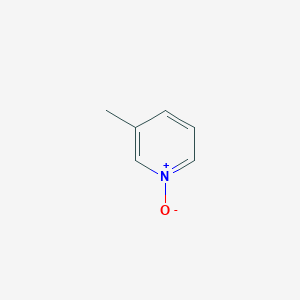

![molecular formula C16H18BrNO3 B134004 3-(2-溴丙酰基)螺[苯并[e][1,3]恶嗪-2,1'-环己烷]-4(3H)-酮 CAS No. 158299-05-9](/img/structure/B134004.png)

3-(2-溴丙酰基)螺[苯并[e][1,3]恶嗪-2,1'-环己烷]-4(3H)-酮

描述

“3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one” is a chemical compound with the CAS Number: 158299-05-9 . It has a molecular weight of 352.23 and its molecular formula is C16H18BrNO3 .

Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The boiling point is 485°C at 760 mmHg . The melting point is between 73-75°C .科学研究应用

对映纯螺[苯并[b][1,4]恶嗪-2,3'-噁吲哚]合成:Hajra、Hazra 和 Abu Saleh (2019 年) 的一项研究展示了一种以高对映纯度合成对映纯螺[苯并[b][1,4]恶嗪-2,3'-噁吲哚] 的方法。该过程涉及区域和立体选择性螺氮丙啶开环,然后是串联环化反应,扩展到不对称合成 NH-游离螺[苯并[b][1,4]恶嗪-2,3'-噁吲哚],同时保持旋光活性 (Hajra、Hazra 和 Abu Saleh,2019 年)。

螺[苯并[b]四唑并[1,5-d][1,4]恶杂环-4,2'-环氧乙烷]的合成:Kolluri 等人(2018 年)探索了特定化合物环化导致螺[苯并[b]四唑并[1,5-d][1,4]恶杂环-4,2'-环氧乙烷]意外形成的非凡环扩张过程。这项研究突出了这些化合物在药物化学中的潜力 (Kolluri、Zhang、Singh 和 Duncton,2018 年)。

3-氨基螺[苯并[h]喹唑啉-5,1'-环庚烷]的酰化:Markosyan 等人(2021 年)开发了合成 1'H-螺[环庚烷-1,2'-萘]和螺[环庚烷-1,5'-萘[1,2-d][1,3]恶嗪]-4'(6'H)-酮的酰基和二酰基衍生物的方法。这些发现为合成在化学各个领域具有潜在应用的新型化合物提供了见解 (Markosyan、Ayvazyan、Gabrielyan 和 Mamyan,2021 年)。

微波辅助合成螺-1,3-恶嗪:Saikia 等人(2014 年)报告了一种使用微波辅助环化合成螺-1,3-恶嗪衍生物的方法。这种方法提供了一种温和有效的方法来创建这些衍生物,在药物和合成化学中具有潜在应用 (Saikia、Baruah、Pahari、Borah、Goswami 和 Konwar,2014 年)。

二溴化螺环苯并[d][1,3]恶嗪的合成:Chaisan 等人(2021 年)开发了一种催化过程,用于形成宝石二溴螺环苯并[d][1,3]恶嗪。已证明获得的螺环产物既有价值的药效团,又有合成前体 (Chaisan、Ruengsangtongkul、Tummatorn、Ruchirawat、Chainok 和 Thongsornkleeb,2021 年)。

安全和危害

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHXTHKSJHPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438380 | |

| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one | |

CAS RN |

158299-05-9 | |

| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one in pharmaceutical chemistry?

A1: This compound serves as a crucial intermediate in the synthesis of Meropenem []. Meropenem is a broad-spectrum antibiotic belonging to the carbapenem class, known for its efficacy against a wide range of bacterial infections. The synthesis of such intermediates is vital in pharmaceutical chemistry as it allows for the large-scale production of essential medications like Meropenem.

Q2: Can you describe the synthetic route for producing 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one as outlined in the research?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol](/img/structure/B133946.png)

![methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-1aH-oxireno[2,3-a]xanthene-9b-carboxylate](/img/structure/B133957.png)